Bienvenue dans la boutique en ligne BenchChem!

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Chemical procurement Vendor comparison Purity analysis

This 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is a defined structural variant for systematic SAR exploration of 6-aryl substitution effects on PDE3A/PDE3B inhibition and vasorelaxant potency. Generic substitution with positional isomers (e.g., 2,6- or 3,5-dimethylphenyl) is NOT viable due to exquisitely sensitive structure-activity relationships documented in the pyridazinone class. With a LogP of ~1.92–2.03 (approx. 1 log unit above the unsubstituted 6-phenyl parent), this compound enables controlled lipophilicity-permeability correlation studies. Available at ≥98% purity from multiple global vendors with defined storage (sealed dry, 2–8°C) and ambient shipping conditions, it minimizes in-house synthesis for accelerated screening campaigns.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 4907-24-8
Cat. No. B5787009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
CAS4907-24-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NNC(=O)CC2
InChIInChI=1S/C12H14N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-4,7H,5-6H2,1-2H3,(H,14,15)
InChIKeyABLMMGBGXYSXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 4907-24-8): Core Structural and Physicochemical Profile for Procurement Decision-Making


6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 4907-24-8) is a heterocyclic small molecule belonging to the 4,5-dihydropyridazin-3(2H)-one class, characterized by a pyridazinone core bearing a 2,5-dimethylphenyl substituent at the 6-position . The compound has a molecular formula of C₁₂H₁₄N₂O, a molecular weight of 202.25 g/mol, and a calculated LogP of approximately 1.92–2.03, indicating moderate lipophilicity . It is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with pricing and supply chain characteristics that vary by source and region .

Procurement Risk: Why Generic 4,5-Dihydropyridazin-3(2H)-one Substitution Is Not Feasible


Within the 4,5-dihydropyridazin-3(2H)-one class, biological activity is exquisitely sensitive to the nature, position, and substitution pattern of the 6-aryl ring [1]. Studies on vasorelaxant activity have demonstrated that the 6-phenyl substituent and N2-substitution profoundly modulate potency, with different aryl substitutions producing divergent pharmacological profiles [2]. For PDE3A/PDE3B inhibitors, precise substitution patterns on the phenyl ring are critical for target engagement and therapeutic efficacy [3]. Consequently, substituting 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one with a closely related positional isomer (e.g., 2,6- or 3,5-dimethylphenyl) or a different aryl group introduces substantial uncertainty in structure-activity relationships (SAR), potentially altering potency, selectivity, or physicochemical properties that affect downstream experimental reproducibility and translational relevance. Generic class-level substitution is therefore not a viable procurement strategy.

Quantitative Comparative Evidence for 6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one: Differentiated Procurement Rationale


Procurement-Relevant Vendor Purity and Availability Comparison: 6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

The target compound is commercially available from multiple vendors at documented purity levels, enabling procurement optimization based on application requirements. Vendor A (AKSci) supplies the compound at 95% minimum purity ; Vendor B (ChemScene) and Vendor C (Fluorochem) both supply at ≥98% purity . This 3% purity differential may be consequential for applications where trace impurities affect assay outcomes. In contrast, the structurally related comparator 6-(2,6-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one shows more limited vendor availability based on current search results, potentially introducing supply chain risk.

Chemical procurement Vendor comparison Purity analysis Supply chain

Positional Isomer SAR Differentiation: 2,5-Dimethylphenyl vs. Alternative Dimethylphenyl Substitution Patterns

In the broader 6-aryl-4,5-dihydropyridazin-3(2H)-one series, the position of methyl substituents on the phenyl ring is known to modulate biological activity. The 2,5-dimethylphenyl substitution pattern represents a distinct structural entity within the SAR landscape of this chemotype. Class-level evidence from vasorelaxant studies demonstrates that 6-phenyl substitution significantly affects vasodilatory activity, with specific substitution patterns conferring differential potency profiles relative to reference standards such as hydralazine and SK&F-93741 [1]. The 2,5-dimethylphenyl substitution pattern occupies a defined position within this SAR continuum, distinct from 2,6-, 3,5-, or 2,3-dimethylphenyl analogs that have been cataloged as separate chemical entities .

Structure-activity relationship Medicinal chemistry Positional isomerism 6-Arylpyridazinones

Physicochemical Property Comparison: Target Compound vs. Unsubstituted 6-Phenyl Analog

The 2,5-dimethyl substitution on the phenyl ring alters the physicochemical profile relative to the unsubstituted 6-phenyl parent scaffold. The target compound exhibits a calculated LogP of 1.92–2.03 . The unsubstituted 6-phenyl-4,5-dihydropyridazin-3(2H)-one (parent scaffold) has a calculated LogP of approximately 0.9–1.1 [1]. This ~1 log unit increase in lipophilicity for the target compound reflects the contribution of the two methyl groups and may influence membrane permeability, solubility, and protein binding characteristics in biological assays.

Lipophilicity Physicochemical properties Drug-likeness Computational chemistry

Regulatory and Handling Profile: Hazard Classification and Safety Requirements

The target compound carries a defined GHS hazard classification that informs laboratory handling and shipping requirements. According to vendor safety data, it is classified as GHS07 (Harmful/Irritant) with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification necessitates specific personal protective equipment and ventilation requirements. The compound is not classified as hazardous for transport, which may reduce shipping costs and complexity relative to analogs with more restrictive transport classifications .

Chemical safety GHS classification Handling requirements Procurement compliance

Storage and Stability Considerations: Vendor-Recommended Storage Conditions

Vendor-specified storage conditions for the target compound include sealed storage in a dry environment at 2–8°C . This refrigerated storage requirement differs from room-temperature storage recommendations for certain structurally related 4,5-dihydropyridazin-3(2H)-one derivatives that are shipped at ambient temperature . The refrigeration requirement for the 2,5-dimethylphenyl analog may reflect the influence of the specific aryl substitution pattern on compound stability, necessitating appropriate cold-chain logistics planning during procurement.

Chemical stability Storage conditions Shelf life Procurement logistics

Defined Application Scenarios for 6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one Based on Evidence Profile


Medicinal Chemistry SAR Expansion of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Chemotypes

This compound serves as a defined structural variant for systematic exploration of 6-aryl substitution effects on pharmacological activity. Given class-level evidence that 6-phenyl substitution profoundly modulates vasorelaxant potency [1] and PDE3 inhibitory activity [2], the 2,5-dimethylphenyl analog provides a specific substitution pattern for comparative SAR studies against unsubstituted phenyl and alternative dimethylphenyl positional isomers. The availability of the compound at ≥98% purity from multiple vendors supports reproducible screening campaigns.

Physicochemical Property Optimization Studies: Lipophilicity Modulation

The calculated LogP of 1.92–2.03 [1] positions this compound as a moderately lipophilic analog within the 4,5-dihydropyridazin-3(2H)-one series, representing an approximately 1 log unit increase in lipophilicity relative to the unsubstituted 6-phenyl parent scaffold [2]. This property profile makes it suitable for studies examining the relationship between lipophilicity and membrane permeability, metabolic stability, or plasma protein binding within this chemotype. Procurement from vendors providing defined purity specifications enables controlled physicochemical comparisons.

Reference Compound for Positional Isomer SAR in PDE3-Targeted Programs

Recent patent literature establishes 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives as PDE3A and PDE3B inhibitors with therapeutic potential in oncology [1]. The 2,5-dimethylphenyl substitution pattern represents a defined structural variant within this inhibitor class, distinct from other substitution patterns claimed in the patent scope. The compound's availability as a discrete commercial entity supports its use as a reference standard for establishing SAR trends or as a synthetic intermediate for further derivatization. The documented hazard profile and storage requirements [2] inform appropriate laboratory handling protocols.

Academic Research Tool for Heterocyclic Chemistry and Methodology Development

As a characterized member of the 4,5-dihydropyridazin-3(2H)-one class with well-documented synthetic routes [1], this compound can serve as a substrate for developing novel synthetic methodologies (e.g., N-functionalization, ring modifications) or as a ligand in metal coordination studies. Its commercial availability at defined purity levels from multiple suppliers [2] reduces the need for in-house synthesis, accelerating research timelines. The moderate molecular weight (202.25 g/mol) and defined hazard classification facilitate routine laboratory handling in academic settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.